2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide
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Overview
Description
2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is a complex organic compound that features a fluorine atom, a pyrrolidine ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the pyrrolidine moiety, and finally the incorporation of the fluorine atom and the benzamide group. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the tetrazole ring can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzamide
- 2-fluoro-N-(4-(1-pyrrolidinylcarbonyl)phenyl)benzamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is unique due to the presence of the tetrazole ring, which can impart distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-fluoro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2/c20-16-6-2-1-5-15(16)18(27)21-13-7-9-14(10-8-13)26-23-17(22-24-26)19(28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQHDHOPOAWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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